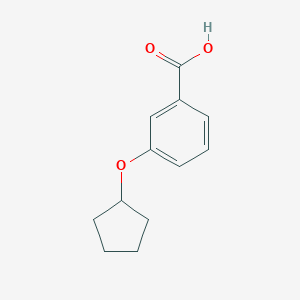

3-(Cyclopentyloxy)benzoic acid

Description

General Context of Benzoic Acid Derivatives in Chemical Biology and Medicinal Chemistry

Benzoic acid and its derivatives represent a cornerstone in the fields of chemical biology and medicinal chemistry. This class of aromatic compounds is characterized by a benzene (B151609) ring attached to a carboxylic acid functional group. The versatility of the benzoic acid scaffold allows for a wide array of substitutions on the aromatic ring, leading to a vast chemical space with diverse biological activities. pharmacy180.comrsc.org

Historically and in contemporary research, benzoic acid derivatives have been explored for a multitude of therapeutic applications. For instance, they have been investigated as influenza neuraminidase inhibitors, demonstrating their potential in antiviral drug discovery. acs.orgacs.org Furthermore, their utility extends to the development of local anesthetics, where the lipophilic nature of the substituted aryl group plays a crucial role in binding to biological targets. pharmacy180.com In the realm of antibacterial agents, substituted 3-benzoic acid derivatives have been designed and synthesized as inhibitors of dihydrofolate reductase from M. tuberculosis (MtDHFR), a vital enzyme for the pathogen's survival. uef.fi The sustainable production of active pharmaceutical ingredients (APIs) from lignin-based benzoic acid derivatives is also an area of growing interest, highlighting the scaffold's importance in green chemistry. rsc.org

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the benzene ring. These modifications can influence the molecule's electronic properties, solubility, and steric interactions with its target, thereby modulating its potency and selectivity. pharmacy180.comashp.org

Significance of Ether and Cyclopentyl Moieties as Pharmacophoric Elements

The structure of 3-(Cyclopentyloxy)benzoic acid is distinguished by the presence of an ether linkage and a cyclopentyl group. Both of these structural features, or moieties, are considered important pharmacophoric elements in drug design. A pharmacophore is a part of a molecule's structure that is responsible for its biological or pharmacological activity.

Ether Moiety: The ether group (R-O-R') can significantly influence a molecule's properties. Depending on its chemical environment, an ether can act as an electron-withdrawing or electron-donating group, which can alter the reactivity and binding affinity of the molecule. ashp.org Ethers can also participate in hydrogen bonding with biological targets, a crucial interaction for the recognition and binding of a drug to its receptor. drugdesign.org

Cyclopentyl Moiety: The inclusion of cycloalkyl groups, such as the cyclopentyl ring, is a common strategy in medicinal chemistry. nih.gov Cycloalkyl groups can serve several purposes:

Increased Potency: They can effectively fill hydrophobic pockets in a receptor, leading to stronger binding and increased biological potency. nih.gov

Conformational Stability: The rigid nature of the cyclopentyl ring can limit the number of possible conformations a molecule can adopt. This pre-organization of the molecule into a bioactive conformation can enhance its affinity and selectivity for a specific target. nih.govnih.gov

Improved Pharmacokinetics: The incorporation of a cyclopentyl group can also favorably modulate a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Research Rationale for Investigating this compound and its Derivatives

The investigation into this compound and its derivatives is driven by the promising biological activities observed in related compounds. A significant area of research has focused on the development of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme that plays a critical role in regulating intracellular signaling pathways, and its inhibition has therapeutic potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govacs.org

Derivatives of this compound have been synthesized and evaluated as potent and selective PDE4 inhibitors. nih.govacs.orgbindingdb.org For example, the compound 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide was identified as a potent PDE IV inhibitor, and its industrial synthesis process has been developed. acs.org The core structure of this compound serves as a valuable scaffold for creating libraries of compounds with potential PDE4 inhibitory activity.

Beyond PDE4 inhibition, derivatives of this benzoic acid have been explored for other therapeutic targets. Research has been conducted on their potential as retinoic acid receptor (RAR) alpha agonists and in other applications, as indicated by patent literature. google.comresearchgate.net This demonstrates the broad rationale for investigating this chemical class, which is to explore and optimize its structure to develop novel therapeutic agents for a range of diseases.

Overview of Current Research Trajectories and Knowledge Gaps

Current research on this compound and its derivatives is largely centered on the synthesis and biological evaluation of new analogues with improved potency, selectivity, and pharmacokinetic properties. The primary focus remains on the development of inhibitors for enzymes like PDE4. nih.govacs.orgbindingdb.org

A key research trajectory involves the exploration of the structure-activity relationship (SAR) of these compounds. By systematically modifying the substituents on the benzoic acid ring and the cyclopentyl moiety, researchers aim to understand how these changes affect the compound's interaction with its biological target. This knowledge is crucial for the rational design of more effective drug candidates.

Despite the progress made, there are still knowledge gaps to be addressed. While the potential of these compounds as PDE4 inhibitors is well-documented, their full therapeutic potential for other targets may not be completely explored. Further research is needed to investigate the activity of this compound derivatives against a wider range of biological targets. Additionally, a more comprehensive understanding of the metabolic fate and potential off-target effects of these compounds is necessary for their further development as safe and effective drugs. The development of more efficient and scalable synthetic routes for these derivatives also remains an important area of investigation. acs.org

Research Findings on Derivatives of this compound

The following table summarizes some of the research findings on derivatives of this compound, highlighting their investigated therapeutic targets.

| Derivative | Investigated Target/Application | Reference |

| 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide | Potent PDE IV inhibitor | acs.org |

| 3-[4-(3-cyclopentyloxy-4-methoxyphenyl)-2-oxo-pyrrolidin-1-yl]-5-(3-methoxybenzyloxy)-benzoic acid N',N'-dimethylhydrazide | Potent and selective PDE4 inhibitor | nih.gov |

| 8-Substituted Analogues of 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine | Highly potent and selective PDE4 inhibitors | acs.org |

| 4-(3,5-Dichloro-4-(cyclopentyloxy)benzamido)benzoic acid | Retinoic acid receptor alpha (RARα) agonist | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTZDGGMZKVKKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570265 | |

| Record name | 3-(Cyclopentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158860-99-2 | |

| Record name | 3-(Cyclopentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopentyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclopentyloxy Benzoic Acid

Established Synthetic Routes to 3-(Cyclopentyloxy)benzoic Acid

The formation of this compound is typically achieved through a two-step process involving the formation of a cyclopentyloxy ether followed by the hydrolysis of an ester precursor.

Alkylation Reactions for Cyclopentyloxy Ether Formation (e.g., using cyclopentyl bromide)

The initial step in synthesizing the this compound scaffold often involves the alkylation of a hydroxybenzoate derivative. A common method is the reaction of a methyl 3-hydroxybenzoate with an alkylating agent like cyclopentyl bromide. This reaction is typically performed in the presence of a base, such as potassium carbonate, and a suitable solvent like N,N-dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the corresponding ether. researchgate.net For instance, the alkylation of methyl 3,5-dichloro-4-hydroxybenzoate with bromocyclopentane (B41573) in the presence of potassium carbonate in DMF at 80°C yields methyl 3,5-dichloro-4-(cyclopentyloxy)benzoate. researchgate.net

Hydrolysis of Ester Precursors to Yield the Carboxylic Acid Functionality

Once the cyclopentyloxy ether is formed as a methyl ester, the next step is the hydrolysis of the ester group to yield the final carboxylic acid. This transformation can be achieved using a base such as sodium hydroxide (B78521) in a mixture of solvents like ethanol (B145695) and water. acs.orgchemspider.com The reaction mixture is typically stirred at room temperature for several hours. acs.org Following the hydrolysis, an acidification step, often with a strong acid like hydrochloric acid, is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid. chemspider.com This method is a standard and effective way to convert benzoate (B1203000) esters to their corresponding benzoic acids. quora.com

Preparation of Key Intermediates in the Synthesis of this compound

The synthesis of this compound relies on the efficient preparation of key intermediates, most notably the methyl ester precursor.

Methyl 3-(cyclopentyloxy)benzoate Synthesis and Optimization

The synthesis of methyl 3-(cyclopentyloxy)benzoate is a pivotal step. As mentioned, this is typically achieved by the alkylation of methyl 3-hydroxybenzoate. The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to maximize the yield and purity of the product. For example, in a related synthesis, methyl 3,5-dichloro-4-hydroxybenzoate was reacted with bromocyclopentane and potassium carbonate in DMF at 80°C for 3 hours, resulting in an 84% yield of methyl 3,5-dichloro-4-(cyclopentyloxy)benzoate. researchgate.net After the reaction, a workup procedure involving partitioning between an organic solvent like ethyl acetate (B1210297) and water, followed by washing and drying, is employed to isolate the product. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product | Yield |

| Methyl 3,5-dichloro-4-hydroxybenzoate | Bromocyclopentane | K2CO3 | DMF | 80°C | 3 h | Methyl 3,5-dichloro-4-(cyclopentyloxy)benzoate | 84% |

Derivatization Strategies Utilizing the this compound Scaffold

The carboxylic acid group of this compound serves as a versatile handle for further chemical modifications, particularly for the synthesis of amides.

Amide Coupling Reactions for Novel Compound Synthesis

Amide bond formation is a widely used reaction in medicinal chemistry to synthesize new compounds. growingscience.com this compound can be coupled with various amines to produce a diverse range of amide derivatives. This is often achieved by first activating the carboxylic acid. One common method is the conversion of the benzoic acid to an acid chloride using reagents like oxalyl chloride. researchgate.net The resulting acid chloride is then reacted with an appropriate amine to form the amide bond. researchgate.net

Alternatively, peptide coupling reagents can be employed for direct amide formation from the carboxylic acid and an amine. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are effective for this purpose, often in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). growingscience.com Another coupling agent that can be utilized is T3P (Propylphosphonic Anhydride). nih.gov These methods provide a reliable means to generate libraries of novel compounds based on the this compound scaffold for further investigation. acs.orgresearchgate.net

| Coupling Reagent | Base | Reactants | Product Class |

| Oxalyl Chloride | - | This compound chloride and an amine | Amide |

| HATU | DIPEA | This compound and an amine | Amide |

| T3P | Triethylamine | This compound and an amine | Amide |

Esterification and Other Functional Group Modifications

The carboxylic acid group of this compound is readily transformed into a range of other functional groups, most notably esters and amides. These modifications are fundamental in medicinal chemistry for altering the compound's physicochemical properties, such as solubility, stability, and cell permeability.

Esterification:

Esterification is a common modification of this compound. The direct product of its reaction with methanol, Methyl 3-(cyclopentyloxy)benzoate, is a recognized compound. bldpharm.com Standard methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed. Alternatively, a two-step process is often preferred for higher yields and milder conditions. This involves first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

One established method for this conversion is the reaction with thionyl chloride (SOCl₂), which effectively transforms the benzoic acid into its corresponding benzoyl chloride. This acyl chloride is a highly reactive intermediate that readily reacts with various alcohols to form esters. rsc.org For example, it can be reacted with primary and secondary alcohols to yield the desired ester products.

Another key strategy involves the formation of "activated esters," such as N-hydroxysuccinimide (NHS) esters. These are valuable intermediates for subsequent coupling reactions, particularly with amines to form stable amide bonds. ambeed.com

Other Functional Group Modifications:

Beyond esterification, the carboxylic acid functionality allows for several other important transformations:

Amide Formation: The conversion to an acyl chloride is a common precursor for creating amides. The resulting acyl chloride can be coupled with primary or secondary amines to form substituted benzamides. Modern coupling reagents such as T3P® (Propylphosphonic anhydride) can also be used to directly couple the carboxylic acid with anilines to form amide bonds. researchgate.net

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol. For instance, related structures like 2-chloro-4-(cyclopentyloxy)benzoic acid have been effectively reduced using borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). nih.gov This transformation converts the carboxyl group into a hydroxymethyl group, opening up further synthetic possibilities.

Hydrolysis: The reverse reaction, the hydrolysis of an ester back to the parent carboxylic acid, is also a crucial transformation, often used as a final deprotection step in a multi-step synthesis. This is typically achieved under basic conditions, for example, using sodium hydroxide (NaOH) in ethanol or lithium hydroxide (LiOH) in an aqueous solvent mixture. researchgate.netacs.org

The table below summarizes key functional group modifications.

Interactive Table 1: Summary of Functional Group Modifications

| Transformation | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride (-COCl) | |

| Esterification (via Acyl Chloride) | Alcohol (R-OH) | Ester (-COOR) | |

| Amide Formation (via Acyl Chloride) | Amine (R-NH₂) | Amide (-CONHR) | |

| Amide Formation (Direct Coupling) | Aniline, T3P® | Amide (-CONHAr) | researchgate.net |

| Reduction of Carboxylic Acid | Borane (BH₃), THF | Primary Alcohol (-CH₂OH) | nih.gov |

Advanced Synthetic Approaches and Process Optimization for Related Cyclopentyloxy-Substituted Benzoic Acids

The industrial demand for complex molecules derived from cyclopentyloxy-substituted benzoic acids has driven the development of advanced synthetic methods and process optimization strategies. These approaches aim to improve yield, safety, cost-effectiveness, and environmental impact. acs.org

Advanced Synthetic Methods:

Modern synthetic techniques offer significant advantages over traditional methods for preparing these compounds and their derivatives:

Oxidative Esterification: This method allows for the direct synthesis of esters from corresponding benzaldehydes, bypassing the need to first isolate the benzoic acid. The reaction uses an oxidizing agent, such as hydrogen peroxide, in an alcohol solvent with a catalyst. rsc.org This approach streamlines the synthetic sequence and reduces waste.

Microwave-Assisted Synthesis: Fischer esterification of substituted benzoic acids can be significantly accelerated using sealed-vessel microwave conditions. This technology can lead to enhanced yields and dramatically reduced reaction times compared to conventional heating. academicpublishers.org

Continuous Flow Synthesis: Continuous flow chemistry represents a major advancement for both the synthesis of the benzoic acid core and its subsequent transformations. The oxidation of a substituted toluene (B28343) precursor using oxygen can be performed in a continuous reactor, which mitigates the risks associated with batch reactions at high oxygen concentrations and improves oxygen utilization. wipo.int This method enhances safety and simplifies operations. wipo.int Furthermore, subsequent esterification reactions have been successfully implemented in continuous flow systems, offering improved control over reaction time and selectivity. nih.gov

Process Optimization:

For large-scale synthesis, robust process optimization is critical. This involves a multi-faceted approach to ensure the production of high-quality material in a safe and efficient manner. acs.org

Large-Scale Oxidation: The oxidation of a benzaldehyde (B42025) precursor to the corresponding benzoic acid has been successfully scaled up using hydrogen peroxide under aqueous alkaline conditions. This process was developed to meet demands for kilogram quantities of material for clinical evaluation. acs.org

Impurity Control: A key aspect of process optimization is the identification and control of process-related impurities. Understanding the mechanisms by which impurities are formed allows chemists to modify reaction conditions to minimize their generation and ensure the final product meets stringent quality standards. acs.orgresearchgate.net

Safety and Environmental Considerations: Advanced methods often carry significant safety and environmental benefits. The use of oxygen as a green and inexpensive reagent in continuous flow oxidation, for example, avoids the large amounts of waste generated by many traditional oxidizing agents. wipo.int The development of robust procedures with built-in safeguards is paramount as production scales increase. acs.org

The table below highlights some advanced synthetic and process optimization strategies.

Interactive Table 2: Advanced Synthesis and Process Optimization

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Continuous Flow Oxidation | Oxidation of a toluene derivative with O₂ in a continuous reactor to produce the benzoic acid. | Enhanced safety, improved oxygen utilization, simplified operation. | wipo.int |

| Oxidative Esterification | Direct conversion of a benzaldehyde to an ester using H₂O₂ and an alcohol. | Streamlined synthesis, reduced number of steps. | rsc.org |

| Microwave-Assisted Esterification | Fischer esterification performed under sealed-vessel microwave conditions. | Reduced reaction times, enhanced yields. | academicpublishers.org |

Structure Activity Relationship Sar and Design Principles of 3 Cyclopentyloxy Benzoic Acid Derivatives

Overview of Structure-Activity Relationship Studies on Benzoic Acid Derivatives

Structure-Activity Relationship (SAR) studies for benzoic acid derivatives are a cornerstone of medicinal chemistry, providing a framework for understanding how chemical modifications influence biological activity. icm.edu.pl These studies have shown that the therapeutic effects of benzoic acid derivatives can be systematically altered by modifying substituents on the benzene (B151609) ring. icm.edu.plnih.gov Key parameters in these analyses include the lipophilicity (hydrophobicity) and electronic properties of the substituents. nih.gov

Quantitative structure-activity relationship (QSAR) models are frequently employed to correlate physicochemical properties with biological outcomes. nih.gov For instance, the Hansch lipophilicity parameter (π) and the Hammett electronic parameter (σ) are used to predict the activity of these agents. nih.goviomcworld.com Research on the antisickling properties of benzoic acid derivatives concluded that potent activity was associated with strong electron-donating groups on the benzene ring and moderate lipophilicity. nih.goviomcworld.com This highlights a recurring principle in the design of benzoic acid derivatives: a delicate balance of electronic and hydrophobic characteristics is essential for optimizing interaction with biological targets. nih.gov

The broad spectrum of biological activities exhibited by benzoic acid derivatives, including antimicrobial, anti-inflammatory, and antitumor effects, underscores the versatility of this chemical scaffold. icm.edu.pl

Table 1: Key Physicochemical Parameters in SAR Studies of Benzoic Acid Derivatives

| Parameter | Description | Relevance to Biological Activity |

|---|---|---|

| Hansch Lipophilicity (π) | Measures the hydrophobicity of a substituent. | Influences membrane permeability, protein binding, and solubility. nih.gov |

| Hammett Electronic (σ) | Quantifies the electron-donating or electron-withdrawing nature of a substituent. | Affects the ionization of the carboxylic acid group and interactions with target sites. nih.gov |

| Steric Factors (e.g., Es) | Describes the size and shape of a substituent. | Can influence how the molecule fits into a binding pocket or active site. |

Influence of the Cyclopentyloxy Moiety on Biological Activity Profiles in Related Compounds

The cyclopentyloxy group is a significant structural feature that imparts specific properties to a molecule. Its inclusion in a chemical structure, such as 3-(Cyclopentyloxy)benzoic acid, can substantially influence the compound's pharmacokinetic and pharmacodynamic profile. A primary effect of the cyclopentyloxy moiety is the modulation of lipophilicity. ontosight.ai This property is critical for a drug's ability to cross biological membranes, such as the blood-brain barrier, and reach its intended target. ontosight.ai

In various molecular frameworks, the cyclopentyloxy group has been associated with specific biological activities. For example, compounds incorporating a 3-(cyclopentyloxy)-4-methoxyphenyl group have been designed and synthesized as potent and selective inhibitors of phosphodiesterase 4D (PDE4D), an enzyme implicated in inflammatory and neurological disorders. acs.org The rigidity and orientation conferred by such linkages can enhance the specificity of a molecule for its target. ontosight.ai Furthermore, the cyclopentyloxy group is a key component in intermediates used for the synthesis of complex heterocyclic compounds with medicinal relevance. vulcanchem.com

Positional Isomerism and Substituent Effects on the Benzoic Acid Core

The location of substituents on the benzoic acid ring—a concept known as positional isomerism—is a critical factor in determining biological activity. nih.govresearchgate.net The three primary positions for a second substituent on a benzene ring are ortho (position 2), meta (position 3), and para (position 4) relative to the carboxyl group. The specific placement of a group like the cyclopentyloxy moiety at the meta-position in this compound is not arbitrary and has significant implications for the molecule's properties.

Table 2: Effect of Substituent Position on Antibacterial Activity of Hydroxybenzoic Acid Derivatives against E. coli

| Compound | Substituent Position | Antibacterial Activity (MIC) | Biofilm Formation |

|---|---|---|---|

| Benzoic Acid | - | 1 mg/mL | Stimulated |

| 2-Hydroxybenzoic Acid | Ortho | 1 mg/mL | Less biofilm than para isomer |

| 3-Hydroxybenzoic Acid | Meta | >1 mg/mL | Intermediate biofilm formation |

| 4-Hydroxybenzoic Acid | Para | >1 mg/mL | Most biofilm formation among isomers |

Stereochemical Considerations in the Design and Activity of Cyclopentyloxy Benzoic Acid Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govmdpi.com While this compound itself is achiral, the design of its analogs could easily introduce chiral centers, leading to stereoisomers (enantiomers or diastereomers). Different stereoisomers of a drug can exhibit markedly different pharmacological activities, with one isomer often being significantly more potent or having a completely different effect than the others. mdpi.com

This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. The interaction between a drug and its target is highly dependent on a precise three-dimensional fit. Research on various chiral compounds has demonstrated that biological systems can differentiate between isomers. nih.govmdpi.com For instance, studies on 3-Br-acivicin and its derivatives showed that only isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.govmdpi.com This difference was attributed to a stereoselective uptake mechanism, likely mediated by an amino acid transport system. nih.govmdpi.com

Therefore, when designing analogs of this compound, particularly if modifications involve creating stereocenters, it is crucial to synthesize and test each stereoisomer individually. Molecular modeling can also be employed to understand the structural and stereochemical requirements for efficient interaction with a given biological target, guiding the design of more potent and selective analogs. nih.gov

Rational Drug Design Approaches in the Optimization of this compound Derivatives

Rational drug design encompasses a variety of strategies aimed at discovering and optimizing new drug candidates based on an understanding of the biological target and the principles of molecular interactions. nih.gov These approaches are highly applicable to the optimization of derivatives of this compound.

One powerful technique is Quantitative Structure-Activity Relationship (QSAR) , which develops mathematical models to correlate the chemical structure of compounds with their biological activity. nih.govdergipark.org.tr By analyzing a series of derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can create contour maps that show where steric bulk or electrostatic charge modifications are likely to enhance or diminish activity. nih.gov

Structure-Based Drug Design (SBDD) is another key approach. If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, often through X-ray crystallography, it can be used to guide the design of complementary molecules. nih.gov This method was used to develop benzoic acid derivatives as inhibitors of influenza neuraminidase, where the crystal structure of the enzyme-inhibitor complex provided critical insights for further design. nih.gov

Furthermore, fragment-based drug design can be utilized. This involves identifying small molecular fragments that bind to the target and then growing or combining them to produce a lead compound with higher affinity. uef.fi A study focused on developing inhibitors for M. tuberculosis dihydrofolate reductase used a fragment as a prototype to develop a series of more potent substituted 3-benzoic acid derivatives. uef.fi These rational approaches, often combined with molecular modeling and virtual screening, provide a systematic path to optimize the potency, selectivity, and pharmacokinetic properties of this compound derivatives. researchgate.netiomcworld.com

Computational Chemistry and Molecular Modeling Studies of 3 Cyclopentyloxy Benzoic Acid

Density Functional Theory (DFT) Applications in Structural and Electronic Characterization

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the molecular properties of organic compounds, including derivatives of benzoic acid. nih.govresearchgate.netscielo.org.za DFT calculations are instrumental in understanding the geometry, electronic distribution, and reactivity of 3-(Cyclopentyloxy)benzoic acid.

The electronic and optical properties of a molecule are critically dependent on its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter for determining molecular reactivity, kinetic stability, and polarizability. scispace.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the cyclopentyloxy group, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be concentrated on the carboxylic acid group, particularly the carbonyl carbon and the aromatic ring, which can act as electron acceptors. scielo.org.zaresearchgate.net A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and a greater ease of electronic transitions. nih.gov Computational studies on similar aromatic carboxylic acids have determined HOMO-LUMO energy gaps that are indicative of stable yet reactive molecular structures. actascientific.com

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -6.82 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| ELUMO | -1.82 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| Energy Gap (ΔE) | 5.00 | The difference between ELUMO and EHOMO, correlating with the chemical reactivity and stability of the molecule. actascientific.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites). nih.gov

In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be located around the oxygen atoms of the carboxylic acid and the ether linkage, owing to their high electronegativity. These sites are susceptible to electrophilic attack. The most positive potential (blue region) is anticipated to be concentrated on the acidic hydrogen atom of the carboxyl group, making it a likely site for nucleophilic attack and hydrogen bond donation. nih.govresearchgate.net The aromatic ring would exhibit a region of moderate negative potential. This detailed charge distribution is crucial for understanding intermolecular interactions, such as those involved in protein-ligand binding. actascientific.com

Conformational analysis is essential for identifying the most stable three-dimensional arrangement of a molecule, which corresponds to its minimum energy state. umt.eduresearchgate.net Using DFT methods like B3LYP with an appropriate basis set, the geometry of this compound can be optimized to find its most stable conformer(s). researchgate.net

Table 2: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.36 Å |

| Bond Length | O-H (carboxyl) | ~0.97 Å |

| Bond Length | Caromatic-Oether | ~1.37 Å |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| Dihedral Angle | Caromatic-Caromatic-C=O | ~0° or ~180° |

Molecular Docking Investigations into Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.netjaper.in This method is crucial for virtual screening and understanding the structural basis of a compound's potential biological activity. nih.gov

Docking simulations for this compound can be performed against the active site of a specific protein target to predict its binding mode and estimate its binding affinity. nih.gov The binding affinity is typically expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a more favorable and stable interaction. researchgate.net

The results of a docking study would reveal the most probable conformation of the ligand within the protein's binding pocket. For this compound, the benzoic acid moiety is likely to anchor the molecule within the active site through specific interactions, while the cyclopentyloxy group explores hydrophobic subpockets. The validation of a docking protocol is often confirmed by its ability to reproduce the binding mode of a known co-crystallized ligand. researchgate.net

Table 3: Representative Molecular Docking Results

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Predicted Binding Mode |

|---|---|---|---|

| SARS-CoV-2 Main Protease | Benzoic Acid Derivatives | -5.0 to -7.0 | Binding within the catalytic active site, forming key hydrogen bonds. nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | This compound (Hypothetical) | -8.5 | The carboxylate group interacts with key polar residues (e.g., Arg120), while the cyclopentyloxy tail occupies a hydrophobic channel. japer.in |

| EGFR Tyrosine Kinase | Hydroxy Benzoic Acid Derivatives | -8.56 | Interaction with the ATP-binding site, mimicking the hinge-binding motif of known inhibitors. researchgate.net |

A detailed analysis of the docked pose of this compound allows for the characterization of the specific molecular interactions that stabilize the protein-ligand complex. These interactions are fundamental to the molecule's affinity and selectivity for its target. nih.govresearchgate.net

Key predicted interactions for this compound include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from the C=O), likely forming strong interactions with polar or charged amino acid residues such as Arginine, Tyrosine, Serine, or Histidine. japer.in

Hydrophobic Interactions: The nonpolar cyclopentyloxy group and the benzene ring are expected to engage in favorable hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Valine, Isoleucine, and Alanine within a hydrophobic pocket of the active site. japer.in

π-Stacking Interactions: The aromatic benzene ring can form π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of Phenylalanine, Tyrosine, or Tryptophan residues. researchgate.net

Table 4: Potential Amino Acid Interactions

| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond | Arg, Tyr, Ser, Thr, Gln, Asn, His |

| Benzene Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Cyclopentyloxy Group | Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Pro, Met |

| Ether Oxygen | Hydrogen Bond (Acceptor) | Ser, Thr, Tyr, Lys |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Development of Predictive Models for Pharmacological Activity

The development of predictive QSAR models is a systematic process that involves several key steps. For a series of analogs of this compound, this would typically involve:

Data Set Selection: A series of this compound derivatives with experimentally determined pharmacological activity (e.g., anti-inflammatory, antimicrobial) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and lipophilic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, in studies of other benzoic acid derivatives, QSAR models have successfully predicted their antimicrobial and anti-inflammatory activities. These models often highlight the importance of specific structural features and physicochemical properties in determining the potency of the compounds.

Identification of Key Physicochemical Descriptors (e.g., pKa, ClogP) Influencing Activity

The pharmacological activity of a compound is often governed by its physicochemical properties, which influence its absorption, distribution, metabolism, excretion, and interaction with its biological target. Key descriptors that are frequently found to be important in QSAR studies of benzoic acid derivatives include:

pKa (Acid Dissociation Constant): The pKa value determines the ionization state of the carboxylic acid group at a given pH. This is crucial for processes such as membrane permeation and binding to the target protein. For benzoic acids, the pKa can be influenced by the electronic effects of substituents on the benzene ring. researchgate.net

ClogP (Calculated Logarithm of the Partition Coefficient): ClogP is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes. A balanced lipophilicity is often required for optimal pharmacokinetic and pharmacodynamic properties. frontiersin.org The cyclopentyloxy group in this compound contributes significantly to its lipophilicity.

| Physicochemical Descriptor | Description | Potential Influence on Activity |

| pKa | The negative logarithm of the acid dissociation constant (Ka). | Affects the degree of ionization at physiological pH, influencing solubility, membrane permeability, and receptor binding. |

| ClogP | The calculated logarithm of the octanol-water partition coefficient. | A measure of lipophilicity, which impacts absorption, distribution, and the ability to cross cell membranes. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Can influence diffusion rates and overall bioavailability. |

| Polar Surface Area (PSA) | The sum of the van der Waals surface areas of all polar atoms. | Correlates with membrane permeability and is a predictor of oral bioavailability. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors). | Crucial for specific interactions with biological targets. |

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening and virtual library design are powerful computational strategies for the discovery of novel bioactive compounds. These methods allow for the rapid evaluation of large numbers of molecules, prioritizing those with the highest likelihood of being active for synthesis and experimental testing.

For this compound, a virtual library of derivatives could be designed by introducing a variety of substituents at different positions on the benzoic acid scaffold. This virtual library can then be screened in silico against a specific biological target. For example, derivatives of 3-(Cyclopentyloxy)-4-methoxybenzoic acid have been investigated as potential anti-inflammatory agents due to their ability to inhibit neutrophil migration. biosynth.com

The process of in silico screening typically involves:

Target Identification and Preparation: A three-dimensional structure of the biological target (e.g., an enzyme or receptor) is obtained, either from experimental data (e.g., X-ray crystallography) or through homology modeling.

Virtual Library Generation: A diverse library of virtual compounds based on the this compound scaffold is created by systematically modifying its structure.

Molecular Docking: The virtual compounds are "docked" into the active site of the target protein to predict their binding orientation and affinity.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other criteria, such as drug-likeness and pharmacokinetic properties.

Hit Selection: The top-ranked compounds are selected as "hits" for further investigation, including chemical synthesis and biological evaluation.

Pharmacological Investigations in Preclinical Research Models

In Vitro Pharmacological Characterization of 3-(Cyclopentyloxy)benzoic Acid Derivatives

The initial stages of pharmacological assessment involve characterizing the effects of these compounds on specific enzymes and cellular functions in a controlled laboratory setting.

Derivatives based on the this compound scaffold have been synthesized and evaluated as inhibitors of several key enzymes involved in inflammatory pathways.

Phosphodiesterase 4 (PDE4) Inhibition: A number of derivatives containing the 3-(cyclopentyloxy)-4-methoxybenzoyl moiety have been identified as potent and selective inhibitors of phosphodiesterase 4 (PDE4). acs.orgacs.org PDE4 is a critical enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a vital role in modulating inflammatory cell activity. acs.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which helps to suppress the activity of pro-inflammatory cells. acs.org One notable derivative, 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, also known as Piclamilast, has demonstrated exceptional potency in inhibiting PDE4. acs.org Another lead structure, 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine, was found to selectively inhibit human lung PDE4. acs.orgacs.org

Soluble Epoxide Hydrolase (sEH) Inhibition: Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory effects. nih.govnih.gov Inhibition of sEH increases the bioavailability of EETs, thereby enhancing their protective functions. Benzoic acid derivatives featuring a cycloalkoxy group have been investigated as sEH inhibitors. For instance, trans-4-{4-[3-(4-Trifluoro-methoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB), a structurally related compound, is a potent inhibitor of equine sEH. nih.gov Another related inhibitor, trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), has been shown to prevent cognitive dysfunction in diabetic mice by inhibiting sEH. nih.gov

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition: Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthesis pathway of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.govfrontiersin.org A novel class of acidic mPGES-1 inhibitors based on a [(cyclopentyl)ethyl]benzoic acid structure has been developed. uthsc.edu These compounds have shown nanomolar potency in enzymatic and human whole blood assays, effectively inhibiting the formation of PGE2. uthsc.edu

| Compound Class/Derivative | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (Piclamilast) | Phosphodiesterase 4 (PDE4) | Identified as a highly potent and selective PDE4 inhibitor. | acs.org |

| 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine | Phosphodiesterase 4 (PDE4) | Selectively inhibits human lung PDE4 with an IC50 of 436 nM. | acs.orgacs.org |

| trans-4-{4-[3-(4-Trifluoro-methoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB) | Soluble Epoxide Hydrolase (sEH) | Potent inhibitor of equine sEH, preventing the degradation of anti-inflammatory EETs. | nih.gov |

| [(Cyclopentyl)ethyl]benzoic acid derivatives | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Demonstrated nanomolar potency for inhibiting PGE2 formation in human whole blood assays. | uthsc.edu |

To understand the functional consequences of enzyme inhibition, derivatives have been tested in cellular assays. These assays measure the compounds' effects on inflammatory processes at the cellular level.

Cytokine Release: PDE4 inhibitors are known to modulate inflammatory responses by regulating the production of various cytokines. nih.gov Inhibition of PDE4 elevates cAMP, which in turn can suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins from immune cells. doi.orgnih.gov While specific cytokine release data for this compound itself is not detailed, its derivatives like Piclamilast have been shown to cause an increase in interleukin-8 (IL-8) release from human umbilical vein endothelial cells in vitro. doi.org

Oxidative Burst in Human Leukocytes: The oxidative, or respiratory, burst is a critical process in which immune cells like neutrophils and eosinophils release reactive oxygen species (ROS) to combat pathogens. nih.gov However, excessive ROS production can contribute to tissue damage in inflammatory diseases. nih.gov Derivatives of this compound have shown efficacy in modulating this process. Piclamilast was found to inhibit the N-formyl-met-leu-phe (FMLP)-induced respiratory burst of sputum cells from both mild asthmatics and stable COPD patients in a concentration-dependent manner. nih.gov For sputum cells from asthmatics, the EC50 was approximately 100 nM, and for COPD patients, it was approximately 1 µM. nih.gov

In Vivo Studies in Animal Models Utilizing this compound Derivatives

Following in vitro characterization, promising derivatives are advanced to in vivo studies to assess their efficacy and mechanism of action in living organisms.

Lung Inflammation: Derivatives of this compound have been evaluated in rodent models of lung inflammation. Piclamilast was assessed in a lipopolysaccharide (LPS)-induced lung inflammation model in BALB/c mice. doi.org In this model, LPS challenge leads to an increase in neutrophils in bronchoalveolar lavage (BAL) fluid and lung tissue, an effect that was dose-dependently inhibited by Piclamilast. doi.org Significant inhibition of lung tissue neutrophils was observed at a dose of 30 mg/kg. doi.org Furthermore, in a murine model of lung fibrosis resulting from targeted injury to type II alveolar epithelial cells, prophylactic administration of Piclamilast (30 mg/kg daily) was shown to ameliorate pulmonary fibrosis. nih.gov

Inflammatory Pain: Structurally related sEH inhibitors have demonstrated efficacy in models of inflammatory pain. In an equine model of synovitis induced by intra-articular injection of LPS, the sEH inhibitor t-TUCB was evaluated for its analgesic and anti-inflammatory effects. nih.gov When administered in combination with the cyclooxygenase (COX) inhibitor phenylbutazone, t-TUCB produced significantly better control of joint pain compared to either compound used separately. nih.gov This suggests that inhibiting sEH can be an effective strategy for managing inflammatory joint pain. nih.govbohrium.com

Rheumatoid Arthritis: The therapeutic potential of targeting enzymes like mPGES-1 has been explored in animal models of rheumatoid arthritis (RA). In rats with adjuvant-induced arthritis, a model that mimics human RA, mPGES-1 is strongly up-regulated in inflamed paws. frontiersin.org While direct studies with this compound derivatives in this specific model are not detailed, the inhibition of mPGES-1 by other compounds in this model has been shown to attenuate both acute and delayed inflammatory responses, suggesting a potential therapeutic application for potent mPGES-1 inhibitors. frontiersin.orgnih.gov

Neurodevelopmental and Cognitive Disorders: Inhibition of soluble epoxide hydrolase has shown promise in models of cognitive dysfunction, which can be associated with neurodevelopmental or neurodegenerative disorders. mdpi.com In a mouse model of type 2 diabetes, which can lead to cognitive decline, the sEH inhibitor t-AUCB was shown to prevent cognitive dysfunction. nih.gov In a mouse model of metabolic syndrome, t-AUCB treatment prevented cognitive impairment by modulating inflammatory processes. nih.gov These findings suggest that sEH inhibitors, including benzoic acid derivatives, could be a potential therapeutic approach for attenuating the progression of cognitive decline associated with certain metabolic and neuro-inflammatory conditions. nih.govmdpi.com

In vivo studies have helped to elucidate the molecular targets and pathways through which these compounds exert their effects.

In models of LPS-induced lung inflammation, the PDE4 inhibitor Piclamilast was shown to significantly inhibit TNF-α levels in lung tissue. doi.org This provides evidence that the anti-inflammatory effects of PDE4 inhibitors in the lungs may be mediated, at least in part, through the suppression of this key pro-inflammatory cytokine. doi.org

In the equine synovitis model, the combination of the sEH inhibitor t-TUCB and a COX inhibitor led to significantly lower synovial fluid concentrations of PGE2 and demonstrated a superior balance of collagen synthesis-to-degradation compared to individual treatments. nih.gov This indicates that sEH inhibition directly impacts prostanoid signaling pathways and cartilage matrix turnover within an inflamed joint. nih.gov

In a diabetic mouse model, the cognitive improvements observed with the sEH inhibitor t-AUCB were linked to the restoration of neuronal synaptic plasticity. nih.gov Specifically, t-AUCB treatment restored the expression of the postsynaptic proteins Postsynaptic density protein-95 (PSD95) and N-methyl-d-aspartate receptor subunit 2B (NR2B), suggesting a direct impact on synaptic function and health. nih.gov

| Compound | Animal Model | Key Biological Pathway/Target Modulated | Observed Effect | Reference |

|---|---|---|---|---|

| Piclamilast | LPS-induced lung inflammation (mouse) | TNF-α production | Significant inhibition of TNF-α in lung tissue. | doi.org |

| t-TUCB | LPS-induced synovitis (horse) | Prostanoid synthesis (PGE2), Collagen turnover | Reduced PGE2 in synovial fluid; improved collagen synthesis/degradation balance. | nih.gov |

| t-AUCB | Type 2 Diabetes (mouse) | Neuronal synaptic plasticity (PSD95, NR2B expression) | Restored expression of key postsynaptic proteins, preventing cognitive decline. | nih.gov |

Modulation of Specific Biological Targets by this compound Derivatives

In preclinical research, derivatives of this compound have been investigated for their ability to modulate various biological targets, leading to potential therapeutic effects. These investigations have primarily focused on enzymes and signaling pathways critically involved in inflammation and cellular regulation.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4 isoforms)

A significant area of investigation for compounds derived from this compound is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates numerous cellular responses, including the suppression of inflammatory cell activity. atsjournals.org By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn downregulates the inflammatory cascade. nih.govpatsnap.com

One of the most studied derivatives in this class is Cilomilast. wikipedia.org It is a second-generation, orally active, and selective PDE4 inhibitor. wikipedia.orgnih.gov Preclinical studies have demonstrated that Cilomilast exhibits potent anti-inflammatory effects. drugbank.com It shows a higher selectivity for the PDE4D isoenzyme compared to PDE4A, PDE4B, or PDE4C. drugbank.comnih.gov This inhibition of PDE4 in pro-inflammatory and immune cells suppresses their activity, which is implicated in the pathogenesis of inflammatory respiratory diseases like chronic obstructive pulmonary disease (COPD). drugbank.com In preclinical models, the anti-inflammatory activity of Cilomilast has been demonstrated through the reduction of inflammatory cells, such as CD8+ T-lymphocytes and CD68+ macrophages, in airway tissues. atsjournals.org

| Compound | Target | Mechanism of Action | Key Preclinical Findings |

|---|---|---|---|

| Cilomilast | Phosphodiesterase 4 (PDE4) | Selective inhibition of PDE4, leading to increased intracellular cAMP levels. atsjournals.orgnih.gov | Exhibits selectivity for the PDE4D isoform; reduces inflammatory cell counts (CD8+, CD68+) in bronchial biopsies. atsjournals.orgnih.gov |

Soluble Epoxide Hydrolase (sEH) Inhibition

Based on available scientific literature, there are no significant preclinical research findings demonstrating the direct inhibition of soluble epoxide hydrolase (sEH) by derivatives of this compound. While other benzoic acid derivatives, such as those containing a cyclohexyloxy group, have been investigated as sEH inhibitors, this specific activity has not been a documented focus for the 3-(cyclopentyloxy) class. nih.govnih.gov

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Preclinical investigations into the modulation of microsomal prostaglandin E synthase-1 (mPGES-1) have explored various chemical scaffolds. nih.gove-century.us However, research specifically linking derivatives of this compound to the inhibition of mPGES-1 is not prominently featured in the existing scientific literature. Studies on mPGES-1 inhibitors have tended to focus on other classes of compounds, such as certain indole (B1671886) carboxylic acid and phenanthrene (B1679779) imidazole (B134444) derivatives. nih.govresearchgate.net

c-Fos/Activator Protein-1 (AP-1) Pathway Modulation

Derivatives of this compound have been shown to modulate the c-Fos/Activator Protein-1 (AP-1) signaling pathway. AP-1 is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and tissue degradation, such as matrix metalloproteinases (MMPs). nih.govresearcher.life

A notable compound in this context is T-5224, a selective c-Fos/AP-1 inhibitor. nih.gov In preclinical models of osteoarthritis, T-5224 has been shown to prevent cartilage destruction. Its mechanism involves the inhibition of AP-1, which subsequently suppresses the transactivation and expression of a wide range of MMPs and pro-inflammatory cytokines in articular chondrocytes. nih.gov This targeted inhibition of the c-Fos/AP-1 pathway highlights a distinct mechanism for this class of compounds in mitigating inflammatory and degenerative joint diseases. nih.gov

| Compound | Target | Mechanism of Action | Key Preclinical Findings |

|---|---|---|---|

| T-5224 | c-Fos/Activator Protein-1 (AP-1) | Selective inhibition of the c-Fos/AP-1 transcription factor. nih.gov | Inhibits the expression of matrix metalloproteinases (MMPs) and inflammatory cytokines in chondrocytes; prevents cartilage destruction in osteoarthritis models. nih.gov |

Other Emerging Biological Activities (e.g., anti-sickling, antiviral, antioxidant, NKCC1 inhibition, RARα agonism)

While various benzoic acid derivatives have been explored for a wide range of biological activities in preclinical research, specific studies focusing on this compound derivatives for anti-sickling, antiviral, NKCC1 (Na-K-2Cl cotransporter 1) inhibition, or as RARα (Retinoic Acid Receptor alpha) agonists are not well-documented in the scientific literature. nih.govnih.gov

Similarly, the antioxidant properties of many phenolic compounds, including various hydroxybenzoic acids, have been studied extensively. antiox.orgnih.govresearchgate.netscielo.org.za However, the specific antioxidant potential attributable to the this compound scaffold itself has not been a significant subject of dedicated preclinical investigation.

Metabolism and Pharmacokinetics in Preclinical Studies

In Vitro Metabolic Stability and Biotransformation of Related Compounds

In vitro studies, which are conducted outside of a living organism, provide initial insights into a compound's metabolic fate. These studies often use liver fractions, such as microsomes, which are rich in the enzymes responsible for drug metabolism.

The stability of a compound when incubated with liver microsomes is a key indicator of its likely persistence in the body. evotec.com Liver microsomes contain a high concentration of Phase I and Phase II metabolic enzymes. evotec.com The Cytochrome P450 (CYP450) superfamily of enzymes is central to Phase I metabolism, typically involving oxidation, reduction, or hydrolysis reactions. genomind.comnih.govresearchgate.net These reactions introduce or expose functional groups, preparing the compound for Phase II reactions. researchgate.net Phase II metabolism involves conjugation reactions, where enzymes like UDP-glucuronosyltransferases (UGTs) attach endogenous molecules (like glucuronic acid) to the compound, increasing its water solubility and facilitating its excretion. genomind.com

The metabolic stability of new chemical entities is often evaluated by measuring the intrinsic clearance (Clᵢₙₜ), which represents the inherent ability of the liver to metabolize a drug. srce.hr Studies on a series of 3,5-dichloro-4-alkoxybenzamido benzoic acid derivatives provide relevant insights. An analog featuring a cyclopentyloxy group, 4-(3,5-dichloro-4-(cyclopentyloxy)benzamido)benzoic acid, was shown to have high intrinsic clearance in mouse liver microsomes and moderate clearance in human liver microsomes. nih.gov This suggests a relatively rapid rate of metabolism in these in vitro systems. nih.gov

| Compound | Species | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg) | Classification |

|---|---|---|---|

| 4-(3,5-dichloro-4-(cyclopentyloxy)benzamido)benzoic acid | Mouse | >300 | High |

| Human | 154 | Moderate |

The data indicate that this cyclopentyloxy-containing analog is readily metabolized by liver enzymes, particularly in mice. nih.gov The bacterial cytochrome P450 enzyme CYP199A4 has been shown to efficiently oxidize various para-substituted benzoic acids, highlighting the role of P450 enzymes in the metabolism of this class of compounds. uq.edu.auuq.edu.au The specific interactions within the enzyme's active site, including hydrophobic interactions and engagement with polar residues, are critical for substrate binding and turnover. uq.edu.aunih.gov

The primary metabolic pathway for benzoic acid and its derivatives in most species is conjugation with the amino acid glycine (B1666218) to form hippuric acid. plos.orgwho.inthumanjournals.comdrugbank.comwikipedia.org This biotransformation is a detoxification process that occurs in the liver and, to some extent, in the kidneys. who.intwikipedia.org The process involves a two-step enzymatic reaction: first, the benzoic acid derivative is activated to its corresponding CoA thioester by an acyl-CoA synthetase; second, the acyl-CoA intermediate is conjugated with glycine by glycine N-acyltransferase. wikipedia.orgwikipedia.orghmdb.ca

For benzoic acid derivatives, the structure of the substituent can influence the extent of glycine conjugation. nih.goval-edu.com Compounds with electron-donating groups, such as alkoxy groups, generally show a high degree of glycine conjugation. nih.gov Therefore, it is expected that 3-(Cyclopentyloxy)benzoic acid would undergo this metabolic conversion.

Another significant metabolic pathway is conjugation with glucuronic acid (glucuronidation) to form a benzoyl glucuronide. humanjournals.com This is a common Phase II reaction for carboxylic acids. al-edu.com Studies on related benzoic acid derivatives have confirmed the formation of both glucuronide and glycinate (B8599266) metabolites. nih.gov For instance, after intravenous administration of p-(3,3-dimethyl-1-triazeno) benzoic acid to mice, its glucuronide was identified as the major urinary metabolite, with a glycinate conjugate also being detected. nih.gov It is plausible that this compound could also be metabolized via both O-dealkylation of the cyclopentyloxy group by CYP450 enzymes and subsequent conjugation reactions.

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.

Following oral administration, benzoic acid is typically absorbed rapidly and completely from the gastrointestinal tract. who.intnih.gov However, structural modifications can significantly alter absorption and bioavailability. For instance, studies in rats with the analog 4-(3,5-dichloro-4-(cyclopentyloxy)benzamido)benzoic acid demonstrated that it was poorly absorbed orally, resulting in very low oral bioavailability. nih.gov

| Compound | Oral Bioavailability (F%) | Species |

|---|---|---|

| 4-(3,5-dichloro-4-(cyclopentyloxy)benzamido)benzoic acid | <1 | Rat |

This low bioavailability is consistent with the high intrinsic clearance observed in the in vitro microsomal stability assays, suggesting that extensive first-pass metabolism in the liver, in addition to potentially poor absorption, limits the amount of the compound that reaches systemic circulation. nih.gov The oral bioavailability of other compounds can also be highly dependent on the animal species, dose, and formulation. semanticscholar.org

The plasma concentration-time profile of a compound provides critical pharmacokinetic parameters such as the time to reach maximum concentration (Tₘₐₓ) and the maximum plasma concentration (Cₘₐₓ). After oral administration of benzoic acid precursors to rats and mice, plasma levels of benzoic acid and its metabolite, hippuric acid, rise rapidly, reaching peak concentrations in about 3 hours. inchem.org

In a study involving the anticancer agent p-(3,3-dimethyl-1-triazeno) benzoic acid in mice, the drug disappeared from plasma with a terminal half-life of approximately 2.5 hours. nih.gov The highest concentrations of the drug were found in the tumor, liver, kidney, and lung, with the lowest levels detected in the brain. nih.gov For other compounds, oral administration can lead to rapid absorption, with Tₘₐₓ values as short as 0.25 to 0.5 hours in rats. mdpi.com The specific pharmacokinetic profile for this compound would require direct in vivo measurement, but data from related structures suggest that it would likely be absorbed and then eliminated at a moderate rate, with its distribution influenced by its physicochemical properties. nih.govinchem.org

The primary route of elimination for benzoic acid and its derivatives is excretion in the urine. who.inthumanjournals.com The principal metabolite excreted is hippuric acid, the glycine conjugate. who.intwikipedia.orgnih.gov This metabolic conversion is an efficient process, and the resulting hippuric acid is rapidly cleared from the body via the kidneys. who.intchemicalbook.comtaylorandfrancis.com Following ingestion, the majority of a benzoic acid dose is typically eliminated within a short period. humanjournals.com

Besides hippuric acid, benzoyl glucuronide is another metabolite that is excreted in the urine. inchem.org The formation of these water-soluble conjugates is a critical step that prevents the accumulation of the parent compound and facilitates its removal from the body. who.int The rapid metabolism and excretion mean that accumulation of benzoates or their metabolites is generally not expected. who.int

Influence of Structural Modifications on Metabolic Fate and Stability

Structural modifications to molecules containing the benzoic acid core have a profound impact on their metabolic pathways and stability. Research in related series of compounds demonstrates that even minor chemical alterations can lead to substantial changes in pharmacokinetic profiles, such as clearance rates and half-life.

In the development of retinoic acid receptor alpha (RARα) agonists, various benzoic acid derivatives were synthesized and evaluated for metabolic stability in hepatocytes from multiple species. researchgate.net One such derivative, 4-[3,5-dichloro-4-(cyclopentyloxy)benzamido]benzoic acid, was among the compounds studied. researchgate.net The stability of a lead compound from this series, which featured different alkoxy groups, was assessed in cryopreserved hepatocytes from mice, rats, dogs, cynomolgus monkeys, and humans. The compound was found to be stable, exhibiting a long half-life and low clearance across all tested species, which is a favorable characteristic for a drug candidate. researchgate.net

| Species | t½ (min) | Intrinsic Clearance (Clint) (µL/min/10^6 cells) |

|---|---|---|

| Mouse | 151 | 4.6 |

| Rat | >240 | <2.9 |

| Dog | >240 | <2.9 |

| Cynomolgus Monkey | >240 | <2.9 |

| Human | >240 | <2.9 |

This table is based on data for a structurally related compound and is illustrative of how such data is presented in preclinical studies. researchgate.net

Similarly, studies on analogues of roflumilast, which are based on a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid scaffold, highlight the role of specific substituents in metabolic stability. sci-hub.se The introduction of a mercapto group at the 2-position of a linked benzothiazole (B30560) ring was found to significantly protect the compound against Phase I metabolism. sci-hub.se This modification resulted in a markedly more stable analogue compared to its unsubstituted counterparts. sci-hub.se

| Compound | Structure Description | % Intact after 60 min | In Vitro t½ (min) | Intrinsic Clearance (Clint) (mL/min/kg) |

|---|---|---|---|---|

| 4a | Unsubstituted benzothiazol-2-yl benzamide | 36.4% | - | - |

| 6a | Unsubstituted benzothiazol-6-yl benzamide | 36.8% | - | - |

| 6c | 2-Mercapto-benzothiazol-6-yl benzamide | 84.2% | 247.55 | 5.67 |

This table demonstrates how specific substitutions can dramatically improve metabolic stability in related benzoic acid derivatives. sci-hub.se

Further research into inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) also illustrates this principle. nih.gov Rational design and structural modifications of an initial hit compound led to the development of a [(cyclopentyl)ethyl]benzoic acid derivative with improved potency and, critically, improved clearance in rats. nih.gov This underscores how targeted structural changes can optimize the pharmacokinetic profile of a benzoic acid-based inhibitor. nih.gov

Analytical Methodologies for Research and Characterization of 3 Cyclopentyloxy Benzoic Acid

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR)

Spectroscopic methods are fundamental for determining the molecular architecture of a newly synthesized compound like 3-(Cyclopentyloxy)benzoic acid. nptel.ac.inscribd.com Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide complementary information to piece together the structural puzzle. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the organic framework of a molecule. thermofisher.com For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their electronic environments. egyankosh.ac.in The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the δ 7-8 ppm region. The proton on the cyclopentyl group attached to the oxygen (methine proton) would be significantly downfield due to the deshielding effect of the oxygen atom. The remaining methylene (B1212753) protons of the cyclopentyl ring would appear as multiplets in the upfield region. The acidic proton of the carboxylic acid group would be a broad singlet at a very downfield chemical shift, typically above δ 10-12 ppm. egyankosh.ac.in

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield position (typically >165 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the oxygen (C-O) being the most downfield among them. The methine carbon of the cyclopentyl group attached to the oxygen would also be significantly downfield, while the other cyclopentyl carbons would resonate at higher field strengths.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. thermofisher.com The FT-IR spectrum of this compound would exhibit several key absorption bands:

A very broad band in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. egyankosh.ac.in

A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid, typically appearing around 1700-1750 cm⁻¹. egyankosh.ac.in

Several bands corresponding to C-O stretching from the ether and carboxylic acid groups.

Peaks in the 1450-1600 cm⁻¹ region due to C=C stretching within the aromatic ring. egyankosh.ac.in

C-H stretching peaks for the aromatic and aliphatic (cyclopentyl) groups.

| Technique | Group | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H NMR | -COOH | >10 | Broad Singlet |

| Aromatic-H | 7.0 - 8.2 | Multiplet | |

| Cyclopentyl-OCH | ~4.8 | Multiplet | |

| Cyclopentyl-CH₂ | 1.5 - 2.0 | Multiplets | |

| ¹³C NMR | C=O | >165 | Carboxylic Acid Carbonyl |

| Aromatic C-O & C-COOH | 130 - 160 | Quaternary Carbons | |

| Aromatic C-H | 115 - 130 | Aromatic Methine Carbons | |

| Cyclopentyl Carbons | 20 - 85 | Aliphatic Carbons (OCH downfield) |

Chromatographic Separations for Analysis and Purification (e.g., HPLC, UPLC/MS)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, starting materials, and potential byproducts. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods, often coupled with a mass spectrometer (MS) for enhanced detection and identification. mdpi.commeasurlabs.com

Reversed-phase HPLC (RP-HPLC) is the most likely mode of separation. In this technique, the compound is separated based on its hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Due to its nonpolar cyclopentyl group and benzene ring, this compound would be well-retained on the column, allowing for effective separation from more polar or less polar impurities.

HPLC with UV detection is a standard method for assessing the purity of synthesized this compound and quantifying its concentration in research samples. ust.edu The aromatic ring in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection. who.int

To perform a quantitative analysis, a calibration curve is first established by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. ust.edu This curve is then used to determine the concentration of the compound in unknown samples. The purity of a sample can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The limits of detection (LOD) and quantitation (LOQ) for the method can also be determined to define the sensitivity of the analysis. ust.edu

When studying the metabolic fate of this compound, chromatographic separation coupled with mass spectrometry (LC-MS) is the premier analytical tool. mdpi.com After administration in an in vitro or in vivo system, samples (e.g., plasma, urine, or microsomal incubates) are analyzed to detect and identify metabolites.

Based on the metabolism of similar compounds like benzoic acid, several metabolic pathways can be hypothesized. nih.gov These include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the benzene or cyclopentyl ring.

O-dealkylation: Cleavage of the ether bond, resulting in the formation of 3-hydroxybenzoic acid and cyclopentanol.

Conjugation: The parent compound or its phase I metabolites could be conjugated with polar molecules like glucuronic acid or glycine (B1666218) to facilitate excretion.

UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) would be used to separate these potential metabolites from the parent compound and determine their exact masses, allowing for the confident assignment of their elemental compositions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. msu.edu

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. nih.gov It allows the molecule to be ionized into the gas phase with minimal fragmentation, typically by forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. This allows for the unambiguous determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (like Orbitrap or FT-ICR) provide highly accurate mass measurements (typically to within 5 ppm). mdpi.com This accuracy is crucial for determining the elemental formula of the parent ion and its fragments, distinguishing it from other molecules with the same nominal mass. uni-saarland.de

Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion (a process called tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is produced that serves as a structural fingerprint. nih.gov For this compound, key fragmentations would be expected, providing confirmation of its structure. For example, the fragmentation of benzoic acid itself often involves the loss of -OH (giving an m/z of 105) and -COOH (giving an m/z of 77). docbrown.info